molecular formula C19H17FN4O2S B257104 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257104
M. Wt: 384.4 g/mol
InChI Key: FSKSKEPYSPGILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting certain enzymes or signaling pathways involved in inflammation or cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines and chemokines in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it has been shown to have low toxicity in cells. However, one limitation is that this compound is not very water-soluble, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction could be to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases. Another direction could be to explore its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on developing more water-soluble derivatives of this compound, in order to improve its utility in lab experiments.
In conclusion, 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential therapeutic applications. Its synthesis method has been reported in scientific literature, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several scientific publications. One of the most common methods involves the reaction of 3,4-dimethylphenol with 4-fluorobenzyl chloride in the presence of potassium carbonate to form 3,4-dimethylphenoxy-4-fluorobenzyl ether. This intermediate is then reacted with 1,2,4-triazole-3-thiol to produce the final product.

Scientific Research Applications

The potential therapeutic applications of 6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively in scientific research. One study found that this compound has anti-inflammatory properties and could be used to treat inflammatory diseases such as rheumatoid arthritis. Another study showed that this compound has anticancer properties and could be used as a potential chemotherapeutic agent.

properties

Product Name

6-[(3,4-Dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H17FN4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

6-[(3,4-dimethylphenoxy)methyl]-3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17FN4O2S/c1-12-3-6-16(9-13(12)2)26-11-18-23-24-17(21-22-19(24)27-18)10-25-15-7-4-14(20)5-8-15/h3-9H,10-11H2,1-2H3

InChI Key

FSKSKEPYSPGILE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F)C

Origin of Product

United States

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